tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
CAS No.: 86499-69-6
Cat. No.: VC2461252
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86499-69-6 |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | tert-butyl N-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)carbamate |
| Standard InChI | InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
| Standard InChI Key | KMQMLZIXVMSMOI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O |
Introduction
tert-Butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is specifically derived from the benzazepine scaffold, which is a fused ring system consisting of a benzene ring and an azepine ring. This compound is of interest in organic chemistry and pharmaceutical research due to its potential biological activities and synthetic versatility.
Synthesis and Applications
The synthesis of tert-Butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate typically involves the reaction of a benzazepine derivative with a carbamating agent. This process can be tailored to introduce various functional groups, allowing for the exploration of structure-activity relationships.
Storage and Handling
-
Storage Temperature: Ambient
-
Storage Conditions: Keep in a dark place, under an inert atmosphere, at a temperature range of 2-8°C.
Proper handling and storage are crucial to maintain the compound's stability and purity. It is recommended to follow standard laboratory safety protocols when handling this compound.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| tert-Butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate | C₁₅H₂₀N₂O₃ | 276.34 g/mol | 86499-69-6 |
| tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate | C₁₅H₂₀N₂O₃ | 276.34 g/mol | 253185-44-3 |
| (S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate | C₁₆H₂₂N₂O₃ | 290.36 g/mol | 109010-60-8 |
These compounds share similarities in their benzazepine core but differ in their functional groups and stereochemistry, which can significantly influence their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume